N-[3-methoxy-4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]pyrrolidine-1-sulfonamide
Overview
Description
N-[3-methoxy-4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]pyrrolidine-1-sulfonamide is a complex organic compound with a unique structure that includes a pyrrolidine ring, a sulfonamide group, and a morpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-methoxy-4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]pyrrolidine-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the pyrrolidine ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the sulfonamide group: This step often involves the reaction of a sulfonyl chloride with an amine.
Attachment of the morpholine moiety: This can be done through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[3-methoxy-4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]pyrrolidine-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
N-[3-methoxy-4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]pyrrolidine-1-sulfonamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: This compound may have potential as a biochemical probe or as a lead compound in drug discovery.
Medicine: It could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where sulfonamide derivatives are known to be effective.
Industry: It may find applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[3-methoxy-4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]pyrrolidine-1-sulfonamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-[3-methoxy-4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]pyrrolidine-1-sulfonamide: shares similarities with other sulfonamide derivatives, such as sulfanilamide and sulfamethoxazole.
Morpholine-containing compounds: These include various pharmaceuticals and agrochemicals that utilize the morpholine moiety for its chemical properties.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which can confer specific chemical and biological properties
Properties
IUPAC Name |
N-[3-methoxy-4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]pyrrolidine-1-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O6S/c1-24-16-12-14(18-27(22,23)20-6-2-3-7-20)4-5-15(16)26-13-17(21)19-8-10-25-11-9-19/h4-5,12,18H,2-3,6-11,13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCEPCPCZIWSQGE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NS(=O)(=O)N2CCCC2)OCC(=O)N3CCOCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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